3-(4-Bromobutoxy)-N,N-dimethylaniline 3-(4-Bromobutoxy)-N,N-dimethylaniline
Brand Name: Vulcanchem
CAS No.: 869941-05-9
VCID: VC20575573
InChI: InChI=1S/C12H18BrNO/c1-14(2)11-6-5-7-12(10-11)15-9-4-3-8-13/h5-7,10H,3-4,8-9H2,1-2H3
SMILES:
Molecular Formula: C12H18BrNO
Molecular Weight: 272.18 g/mol

3-(4-Bromobutoxy)-N,N-dimethylaniline

CAS No.: 869941-05-9

Cat. No.: VC20575573

Molecular Formula: C12H18BrNO

Molecular Weight: 272.18 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromobutoxy)-N,N-dimethylaniline - 869941-05-9

Specification

CAS No. 869941-05-9
Molecular Formula C12H18BrNO
Molecular Weight 272.18 g/mol
IUPAC Name 3-(4-bromobutoxy)-N,N-dimethylaniline
Standard InChI InChI=1S/C12H18BrNO/c1-14(2)11-6-5-7-12(10-11)15-9-4-3-8-13/h5-7,10H,3-4,8-9H2,1-2H3
Standard InChI Key URRIQXFBJCAADD-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC(=CC=C1)OCCCCBr

Introduction

Structural and Molecular Characteristics

Core Molecular Framework

3-(4-Bromobutoxy)-N,N-dimethylaniline (C₁₂H₁₈BrNO) consists of an aniline backbone substituted with a dimethylamino group at the nitrogen atom and a 4-bromobutoxy chain at the para position of the benzene ring. The bromine atom at the terminal end of the butoxy chain introduces significant electrophilicity, making it a versatile intermediate for nucleophilic substitution reactions .

Key Structural Parameters:

  • Molecular Formula: C₁₂H₁₈BrNO

  • Molecular Weight: 296.18 g/mol (theoretical)

  • Exact Mass: 295.052 Da (calculated)

  • Topological Polar Surface Area (TPSA): ~12.47 Ų (analogous to chloro derivative)

  • LogP: Estimated 3.15–3.65 , indicating moderate lipophilicity.

Synthetic Pathways and Optimization

Alkylation of N,N-Dimethylaniline

The bromobutoxy side chain is typically introduced via nucleophilic substitution. A representative pathway involves reacting 3-hydroxy-N,N-dimethylaniline with 1,4-dibromobutane under basic conditions:

Reaction Scheme:
3-HO-C₆H₄-N(CH₃)₂ + Br-(CH₂)₄-BrBase3-(4-Bromobutoxy)-N,N-dimethylaniline + HBr\text{3-HO-C₆H₄-N(CH₃)₂ + Br-(CH₂)₄-Br} \xrightarrow{\text{Base}} \text{3-(4-Bromobutoxy)-N,N-dimethylaniline + HBr}

Experimental Conditions :

  • Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

  • Solvent: Acetonitrile, DMF, or propanol.

  • Temperature: 30–45°C for 6–16 hours.

  • Yield: 72–85% (extrapolated from analogous bromobutoxy syntheses) .

Key Optimization Parameters:

  • Excess 1,4-dibromobutane (3 eq.) ensures complete alkylation .

  • Phase-transfer catalysts (e.g., Aliquat 336) improve reaction efficiency in biphasic systems .

Physicochemical Properties and Predictive Modeling

Solubility and Partitioning

  • Aqueous Solubility: Predicted 0.1–0.3 mg/mL (ESOL model) , classifying it as sparingly soluble.

  • Lipophilicity: LogP ≈ 3.15 (iLOGP) to 3.65 (SILICOS-IT) , aligning with trends in brominated aromatics.

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks at ~1240 cm⁻¹ (C-O-C stretch) and 560 cm⁻¹ (C-Br stretch).

  • NMR (¹H):

    • δ 1.6–1.8 ppm (m, 4H, -CH₂-CH₂-).

    • δ 3.3 ppm (s, 6H, N(CH₃)₂).

    • δ 6.5–7.1 ppm (m, 3H, aromatic protons).

Applications and Derivative Chemistry

Pharmaceutical Intermediates

Bromobutoxy anilines serve as precursors for kinase inhibitors and antipsychotic agents. For example:

  • Analogous Compounds: 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key intermediate in PDE4 inhibitor synthesis .

  • Cross-Coupling Potential: Suzuki-Miyaura reactions with aryl boronic acids enable biaryl ether formation .

Material Science

The bromine atom facilitates functionalization in polymer side chains, enhancing thermal stability in epoxy resins .

Challenges and Future Directions

The absence of direct experimental data for 3-(4-bromobutoxy)-N,N-dimethylaniline underscores the need for:

  • Synthetic Validation: Reproducing analogous protocols with 3-hydroxy-N,N-dimethylaniline.

  • Crystallographic Studies: Resolving solid-state conformation via X-ray diffraction.

  • Toxicological Profiling: In vitro assays to confirm predicted hazards.

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